![molecular formula C9H20N2O4S B13608226 tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate](/img/structure/B13608226.png)
tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate: is a chemical compound with a molecular formula of C10H21N2O4S It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a methylsulfamoyl group, and a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfonamide derivative. One common method involves the use of tert-butyl chloroformate and a sulfonamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability .
Análisis De Reacciones Químicas
Types of Reactions: tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are carried out in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties
Mecanismo De Acción
The mechanism of action of tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonamide group plays a crucial role in this interaction by forming hydrogen bonds and electrostatic interactions with the enzyme’s active site residues .
Comparación Con Compuestos Similares
- tert-butyl 2-(methylamino)ethylcarbamate
- tert-butyl Methyl[2-(methylamino)ethyl]carbamate
Comparison: tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate is unique due to the presence of the methylsulfamoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with molecular targets. The presence of the sulfonamide group also allows for a broader range of chemical modifications and applications .
Propiedades
Fórmula molecular |
C9H20N2O4S |
|---|---|
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate |
InChI |
InChI=1S/C9H20N2O4S/c1-7(16(13,14)10-5)6-11-8(12)15-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)/t7-/m1/s1 |
Clave InChI |
OAYCXMRRUOZAIE-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CNC(=O)OC(C)(C)C)S(=O)(=O)NC |
SMILES canónico |
CC(CNC(=O)OC(C)(C)C)S(=O)(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13608154.png)
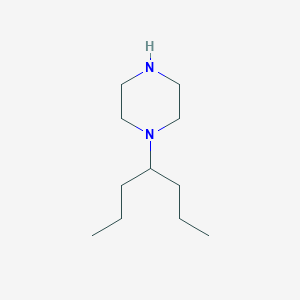
![1-[(2-Bromo-6-fluorophenyl)methyl]piperazine](/img/structure/B13608168.png)

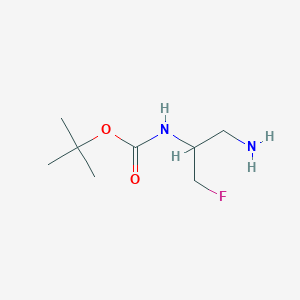
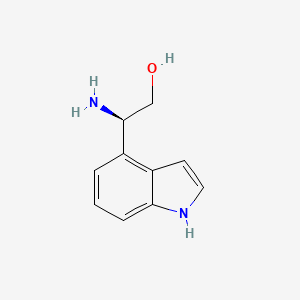
![1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13608196.png)
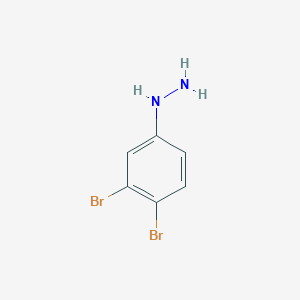

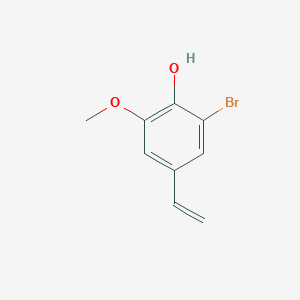

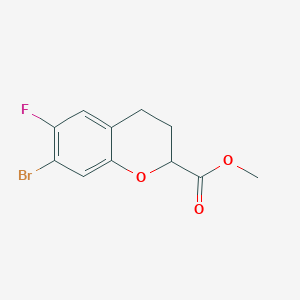

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B13608231.png)
